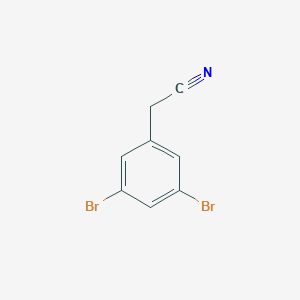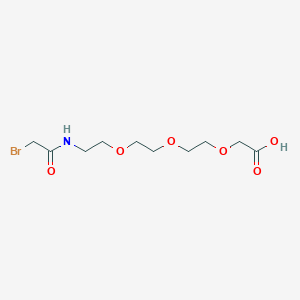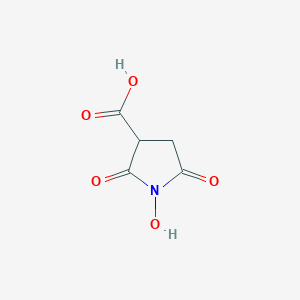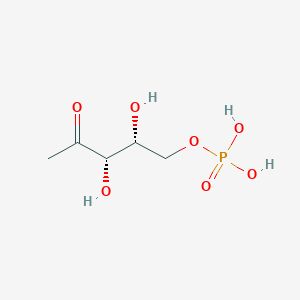
3,5-Dibromobenzyl cyanide
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzyl cyanides generally involves bromination reactions in the presence of a cyanide functional group. For compounds structurally related to "3,5-Dibromobenzyl cyanide", methods might include direct bromination of benzyl cyanides or specific substitution reactions where bromine atoms are introduced into already synthesized benzyl cyanide frameworks. An example of synthesis involving related structures is the development of novel pathways for the synthesis of quinoline derivatives through palladium-catalyzed reactions, demonstrating the complexity and versatility of reactions involving cyanide and halogenated compounds.
Molecular Structure Analysis
Molecular structure analysis of "3,5-Dibromobenzyl cyanide" would focus on the spatial arrangement of its atoms, including the bromine substitutions and the cyano group. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal for such analyses. A related example includes the structural characterization of dibromobenzoic acids, where single-crystal X-ray diffraction and spectroscopic methods provided insights into molecular geometry and interactions.
Chemical Reactions and Properties
Chemical reactions involving "3,5-Dibromobenzyl cyanide" would likely explore its reactivity with various nucleophiles or its participation in coupling reactions, given the reactive nature of the cyanide group and the bromine atoms' ability to be substituted in nucleophilic aromatic substitution reactions. The synthesis of complex heterocyclic structures from polymethylbenzyl cyanides underlines the reactivity of such compounds under specific conditions.
Physical Properties Analysis
The physical properties of "3,5-Dibromobenzyl cyanide" would include its melting point, boiling point, solubility in various solvents, and its physical state at room temperature. These properties are essential for understanding the compound's behavior in different chemical environments and for practical handling and application in synthesis processes.
Chemical Properties Analysis
Chemical properties would encompass the compound's reactivity, stability under various conditions, and its functional group behavior. The presence of both the cyano group and bromine atoms adds layers of reactivity that can be exploited in synthetic chemistry to create a wide range of products. Studies on related compounds, such as those involving the manipulation of benzyl cyanide derivatives to yield new structures, highlight the chemical versatility and potential applications of such molecules.
References (Sources)
- For synthesis and chemical reactions related insights: Jiang, B., Hu, L., & Gui, W. (2014). Facile synthesis of 2-amino-3-bromoquinolines by palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines. RSC Advances.
- For molecular structure and properties insights: Yıldırım, M. H., Paşaoǧlu, H., Odabaşoğlu, H. Y., Odabaşoğlu, M., & Yıldırım, A. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- For chemical properties and reactions: Suzuki, H., & Hanafusa, T. (1974). Reaction of Polymethylbenzyl Cyanides with Fuming Nitric Acid. A New Route to Polysubstituted 3-Isochromanone Synthesis. Bulletin of the Chemical Society of Japan.
- For insights on related compounds and reactions: Prukała, D. (2007). Synthesis and physicochemical properties of new 1N o-(m- and p-) bromobenzyl substituted derivatives of 5-(aminodialkyl)methylcytosine. Journal of Heterocyclic Chemistry.
Aplicaciones Científicas De Investigación
Determination of Total Cyanide in Soil :
- A method for measuring total cyanide in soil samples, using derivatization with pentafluorobenzyl bromide (F5Bn-Br) followed by gas chromatography mass spectrometry, was developed. This method identified several derivatives, including F5Bn-CN, showcasing the application of cyanide derivatives in analytical chemistry (Campanella et al., 2017).
Fluorogenic Chemosensor for Cyanide Detection :
- A new sensor for fluorescence detection of cyanide ions (CN−) was created, demonstrating the application of cyanide compounds in creating selective and sensitive sensors for environmental and health monitoring (Jothi et al., 2022).
Removal of Cyanide from Water and Wastewater :
- Research on using commercial granular activated carbon (GAC) for adsorption of cyanide compounds from water highlights the significance of cyanide derivatives in wastewater treatment and environmental protection (Dash, Balomajumder, & Kumar, 2009).
Expression of Cynd in Arabidopsis Thaliana :
- A study focused on the use of cyanide in biological methods such as phytoremediation, where plants are used to tolerate and degrade contaminants like cyanide, showing its application in bioremediation (Montero et al., 1970).
Synthesis of New Stibenes :
- Cyanide compounds were used as starting materials for the synthesis of new stilbenes, indicating their role in organic synthesis and pharmaceutical research (Xiao Yong-mei, 2008).
Supramolecular Chemistry and Medicinal Applications :
- Research on the use of supramolecular chemistry for fabricating biologically-active nanosystems, where cyanide compounds may play a role in the development of drug formulation and tissue engineering (Smith, 2018).
Propiedades
IUPAC Name |
2-(3,5-dibromophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAWEAQRRJHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616437 | |
| Record name | (3,5-Dibromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzyl cyanide | |
CAS RN |
188347-48-0 | |
| Record name | (3,5-Dibromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-Dibromophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)


![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)






